[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Overview
Description
“(2,4-Difluorophenyl)(pyridin-3-yl)methylamine” is a chemical compound with the CAS Number: 1157033-64-1 . It has a molecular weight of 234.25 and its IUPAC name is (2,4-difluorophenyl)-N-methyl3-pyridinylmethanamine . This compound is a versatile material utilized in scientific research. Its unique properties enable its application in various fields, such as medicinal chemistry, drug discovery, and material science.
Molecular Structure Analysis
The InChI code for “(2,4-Difluorophenyl)(pyridin-3-yl)methylamine” is 1S/C13H12F2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
“(2,4-Difluorophenyl)(pyridin-3-yl)methylamine” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine: Scientific Research Applications
Medicinal Chemistry This compound is used in the synthesis of novel molecules with potential therapeutic applications. For example, it has been investigated for its anti-fibrotic activity .
Drug Discovery As a building block in drug discovery, this compound can be used to create a variety of derivatives with potential as drug candidates. Its unique structure allows for the exploration of new pharmacophores .
Synthesis of Fluorinated Pyridines It plays a role in the synthesis of fluorinated pyridines, which are valuable in various chemical processes and can lead to the development of new compounds with enhanced properties .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain targets
Mode of Action
It’s known that similar compounds can form hydrogen bonds with active sites of their targets . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various pathways
Result of Action
Similar compounds have shown significant inhibitory activity . More research is needed to understand the specific effects of this compound.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds
properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKGTSYIPQWMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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